Cas no 4303-29-1 (4-Thioxo-1,3-thiazolidin-2-one)
4-Thioxo-1,3-thiazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-Thioxothiazolidin-2-one
- 2-oxo-4-thioxothiazolidine
- CHEMBL539408
- 2-Thiazolidinone, 4-thioxo-
- 4-thioxo-1,3-thiazolidin-2-one
- XTSVDOIDJDJMDS-UHFFFAOYSA-N
- SCHEMBL441899
- MFCD02167269
- 4303-29-1
- thiazolidine-2-one-4-thione
- ALBB-028937
- 961-143-0
- isorhodanine
- STL257481
- AKOS000267509
- D74680
- DB-349539
- CS-0088269
- EN300-78446
- mercaptothiazolinone
- 4-sulfanylidene-1,3-thiazolidin-2-one
- 4-Thioxo-1,3-thiazolidin-2-one
-
- MDL: MFCD02167269
- Inchi: 1S/C3H3NOS2/c5-3-4-2(6)1-7-3/h1H2,(H,4,5,6)
- InChI Key: XTSVDOIDJDJMDS-UHFFFAOYSA-N
- SMILES: S1C(NC(C1)=S)=O
Computed Properties
- Exact Mass: 132.96560607Da
- Monoisotopic Mass: 132.96560607Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 86.5Ų
4-Thioxo-1,3-thiazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB417525-500 mg |
4-Thioxo-1,3-thiazolidin-2-one; 95% |
4303-29-1 | 500MG |
€313.80 | 2022-08-31 | ||
| abcr | AB417525-1 g |
4-Thioxo-1,3-thiazolidin-2-one; 95% |
4303-29-1 | 1g |
€406.00 | 2023-04-24 | ||
| Apollo Scientific | OR450087-250mg |
4-Thioxo-1,3-thiazolidin-2-one |
4303-29-1 | 250mg |
£90.00 | 2025-02-20 | ||
| Apollo Scientific | OR450087-1g |
4-Thioxo-1,3-thiazolidin-2-one |
4303-29-1 | 1g |
£280.00 | 2023-01-04 | ||
| Chemenu | CM363687-1g |
4-thioxothiazolidin-2-one |
4303-29-1 | 95%+ | 1g |
$427 | 2023-03-04 | |
| TRC | T221525-100mg |
4-Thioxo-1,3-thiazolidin-2-one |
4303-29-1 | 100mg |
$ 250.00 | 2022-06-03 | ||
| TRC | T221525-250mg |
4-Thioxo-1,3-thiazolidin-2-one |
4303-29-1 | 250mg |
$ 515.00 | 2022-06-03 | ||
| TRC | T221525-500mg |
4-Thioxo-1,3-thiazolidin-2-one |
4303-29-1 | 500mg |
$ 825.00 | 2022-06-03 | ||
| Enamine | EN300-84588-0.05g |
4-sulfanylidene-1,3-thiazolidin-2-one |
4303-29-1 | 95% | 0.05g |
$93.0 | 2023-02-11 | |
| Enamine | EN300-84588-0.1g |
4-sulfanylidene-1,3-thiazolidin-2-one |
4303-29-1 | 95% | 0.1g |
$139.0 | 2023-02-11 |
4-Thioxo-1,3-thiazolidin-2-one Suppliers
4-Thioxo-1,3-thiazolidin-2-one Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Thioxo-1,3-thiazolidin-2-one
Introduction to 4-Thioxo-1,3-thiazolidin-2-one (CAS No. 4303-29-1)
4-Thioxo-1,3-thiazolidin-2-one, identified by its Chemical Abstracts Service (CAS) number 4303-29-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and oxygen atoms. The unique structural framework of 4-Thioxo-1,3-thiazolidin-2-one makes it a versatile scaffold for the development of various bioactive molecules.
The chemical structure of 4-Thioxo-1,3-thiazolidin-2-one consists of a thiazole ring system with a ketone group at the 2-position and a thioketo group at the 4-position. This arrangement confers distinct electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. The presence of both sulfur and oxygen atoms in close proximity within the ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, 4-Thioxo-1,3-thiazolidin-2-one has been extensively studied for its potential applications in drug discovery. Its structural motif is closely related to several known pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer properties. Researchers have leveraged this scaffold to design novel compounds with improved efficacy and reduced side effects.
One of the most compelling aspects of 4-Thioxo-1,3-thiazolidin-2-one is its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of thiazolidinone derivatives that inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and hyperlipidemia. These derivatives have shown promise in preclinical studies, highlighting the therapeutic potential of 4-Thioxo-1,3-thiazolidin-2-one.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Thioxo-1,3-thiazolidin-2-one's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to proteins involved in cell signaling pathways, suggesting its utility in modulating inflammatory responses and tumor growth. These findings have spurred interest in exploring its potential as an adjuvant therapy alongside conventional treatments.
The synthesis of 4-Thioxo-1,3-thiazolidin-2-one can be achieved through multiple routes, each offering distinct advantages in terms of yield, purity, and scalability. One common method involves the condensation of thioamides with β-keto esters under acidic conditions. Alternatively, cyclization reactions using sulfur-containing reagents have also been reported to afford high yields of the desired product. These synthetic strategies underscore the compound's accessibility for further derivatization and functionalization.
In conclusion, 4-Thioxo-1,3-thiazolidin-2-one (CAS No. 4303-29-1) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and reactivity make it an attractive candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow further.
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